molecular formula C15H20O4 B8250391 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Cat. No.: B8250391
M. Wt: 264.32 g/mol
InChI Key: HXYHQAXMOUVNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tert-butoxycarbonylmethyl group attached to the benzoic acid moiety, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate typically involves the reaction of 4-aminomethyl benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 4-Tert-butoxycarbonylmethyl-benzoic acid.

    Reduction: 4-Tert-butoxycarbonylmethyl-benzyl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester group is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid. The tert-butoxycarbonyl group can also be removed under acidic conditions, revealing the underlying amine group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the tert-butoxycarbonyl group provides steric hindrance, making it less susceptible to certain reactions compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYHQAXMOUVNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.